Leucic acid, L-
Description
Historical Perspectives on L-Leucic Acid Research
Early research into L-leucic acid was often connected to the study of branched-chain amino acid metabolism. Its identification as a metabolite of leucine (B10760876) provided initial insights into its biochemical origins. The formation of L-leucic acid was noted in processes like the acetone-butyl alcohol fermentation in early biochemical studies. hmdb.ca
The investigation into the biological roles of 2-hydroxy acids, including leucic acid, has progressed over time. Early studies explored the presence of hydroxy acid metabolites of branched-chain amino acids in biological fluids like amniotic fluid. thegoodscentscompany.com Research also touched upon the replacement of L-phenylalanine and L-leucine by their alpha-hydroxy analogues in the diets of germfree rats, indicating an early interest in the functional properties of these compounds. thegoodscentscompany.com
Contemporary Significance of L-Leucic Acid in Biochemical and Biomedical Sciences
In contemporary research, L-leucic acid holds significance in various biochemical and biomedical contexts. As a metabolite of leucine, it is involved in the complex metabolic pathways of branched-chain amino acids. nih.govnp-mrd.orgmrsupplement.com.au Research continues to explore its specific roles within these pathways and its potential influence on related metabolic processes. chemimpex.com
L-Leucic acid has garnered attention for its potential biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties in some studies. ontosight.ai It has been investigated for its effects on muscle metabolism, with some research suggesting a role in enhancing protein synthesis and reducing muscle breakdown. chemimpex.com For instance, studies in rats have explored the impact of alpha-hydroxyisocaproic acid on muscle recovery following immobilization-induced atrophy, suggesting it may speed recovery by maintaining an increased rate of protein synthesis. nih.gov
Furthermore, L-leucic acid's occurrence in microorganisms, particularly lactic acid bacteria, is an area of ongoing research. plos.orgnih.govjmb.or.kr Studies are investigating the production of L-leucic acid by these bacteria and its potential contributions to the properties of fermented foods and its interactions within biological systems, such as its impact on inflammation. jmb.or.kr Its fungicidal and antibacterial properties have also been explored, suggesting potential applications as a natural antimicrobial agent. plos.orgdcchemicals.comwikipedia.org
Overview of Research Trajectories for L-Leucic Acid
Current research trajectories for L-leucic acid are diverse, reflecting its multifaceted nature as a metabolite and a bioactive compound. One key area involves further elucidating its precise roles in branched-chain amino acid metabolism and its downstream effects on cellular processes, particularly in muscle tissue. Studies continue to investigate its influence on protein synthesis and degradation pathways. nih.govmdpi.com
Another significant trajectory focuses on its biological activities beyond metabolism. Research is exploring its potential as an antioxidant, anti-inflammatory agent, and its effects on the immune system. ontosight.aijmb.or.kr The interaction of L-leucic acid with specific biological targets, such as hydroxycarboxylic acid receptors (HCA) and lipid transporters like CD36, is also under investigation. mdpi.comresearchgate.net
The study of L-leucic acid in microorganisms remains an active field, with research exploring its production by different bacterial strains and its contribution to the characteristics of fermented foods. plos.orgnih.govjmb.or.kr Its potential as a natural antimicrobial agent against various pathogens is also being evaluated. plos.org
Furthermore, research is examining the presence and roles of L-leucic acid in plants, where it has been detected in species like Brassica napus and Arabidopsis thaliana. nih.govresearchgate.netnih.gov Studies are investigating its accumulation patterns in different plant tissues and its potential involvement in plant defense mechanisms. researchgate.netresearchgate.net
Analytical methods for the detection and quantification of L-leucic acid in various biological matrices are also being refined to support these research efforts. researchgate.net
Here is a summary of some research findings related to L-Leucic Acid:
| Research Area | Key Findings | Organism/System Studied | Citation |
| Muscle Metabolism | Improved muscle recovery after immobilization, associated with increased protein synthesis. | Rats | nih.gov |
| Muscle Metabolism | Increased body weight and lean body mass in athletes during intensive training. | Male soccer players | nih.govresearchgate.net |
| Muscle Metabolism | Decreased basal protein synthesis rates but attenuated protein degradation under cachexic conditions in vitro. | Murine C2C12 myotubes | mdpi.com |
| Antimicrobial Activity | Effective against tested Gram-positive and Gram-negative bacteria, including a multi-drug resistant strain, potentially via membrane disruption. | Various bacteria | plos.org |
| Antimicrobial Activity | Fungicidal properties against Candida and Aspergillus species. | Candida and Aspergillus species | dcchemicals.comwikipedia.org |
| Plant Biology | Detected in Arabidopsis thaliana and Brassica napus; levels vary with plant growth and tissue type. | Arabidopsis thaliana, Brassica napus, etc. | nih.govresearchgate.net |
| Plant Biology | Differential accumulation compared to isoleucic acid in Arabidopsis, suggesting a distinct role in plant defense. | Arabidopsis thaliana | researchgate.net |
| Microbial Metabolism | Produced by certain lactic acid bacteria and Clostridium species. | Lactic acid bacteria, Clostridium species | plos.orgnih.gov |
| Microbial Metabolism | (R)-leucic acid produced by Lactobacillus johnsonii promoted fatty acid absorption and deposition by targeting CD36 in pigs. | Lactobacillus johnsonii in pigs | researchgate.net |
| Inflammation | Metabolites, including leucic acid, from kimchi lactic acid bacteria inhibited obesity-related inflammation in human mesenchymal stem cells. | Human mesenchymal stem cells | jmb.or.kr |
L-Leucic acid, also known as (S)-2-hydroxy-4-methylpentanoic acid, is a hydroxy carboxylic acid and a metabolite of the branched-chain amino acid L-leucine. fishersci.casigmaaldrich.comwikipedia.orgchemicalbook.com It plays a role in various metabolic processes in both endogenous systems and microbial environments. chemicalbook.commedchemexpress.commedchemexpress.com
Biosynthesis and Metabolic Pathways of L-Leucic Acid
The biosynthesis of L-Leucic acid occurs through distinct pathways in different biological systems, primarily through the metabolism of L-leucine in mammals and via specific enzymatic reactions in microorganisms.
Endogenous Metabolic Derivation from Branched-Chain Amino Acids
In mammals, L-Leucic acid is an endogenous metabolite derived from the catabolism of L-leucine, one of the three branched-chain amino acids (BCAAs), which also include L-isoleucine and L-valine. dcchemicals.comfrontiersin.orgwikipedia.orgnih.govontosight.ai
L-Leucine Catabolism and its Direct Relation to L-Leucic Acid Formation
The primary pathway for L-leucine catabolism begins with a transamination reaction catalyzed by branched-chain amino acid aminotransferase (BCAT). frontiersin.orgwikipedia.orgmdpi.comresearchgate.net This enzyme transfers the amino group from L-leucine to α-ketoglutarate, yielding glutamate (B1630785) and α-ketoisocaproate (α-KIC). wikipedia.orgmdpi.comresearchgate.net While the main fate of α-KIC is oxidative decarboxylation by the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), a portion of α-KIC can be converted to L-Leucic acid. nih.govwikipedia.orgwikipedia.orgrupahealth.commicrobialtec.com L-Leucic acid is formed from α-KIC through a reduction reaction. microbialtec.com This conversion is catalyzed by a hydroxyisocaproate dehydrogenase enzyme. microbialtec.comnih.gov
Role of Branched-Chain Alpha-Keto Acid Dehydrogenase Complex in Leucine Metabolism
The branched-chain alpha-keto acid dehydrogenase complex (BCKDC) is a multi-subunit mitochondrial enzyme complex that catalyzes the irreversible oxidative decarboxylation of branched-chain alpha-keto acids, including α-ketoisocaproate (α-KIC). frontiersin.orgmdpi.comwikipedia.org This is a key regulatory step in the catabolism of BCAAs. frontiersin.orgpnas.org The BCKDC converts α-KIC to isovaleryl-CoA. researchgate.netwikipedia.orgrupahealth.com While the BCKDC is central to the main leucine degradation pathway leading to acetyl-CoA and acetoacetate, its activity influences the availability of α-KIC, which is a precursor for L-Leucic acid formation. wikipedia.orgnih.gov The activity of BCKDC is regulated by branched-chain alpha-keto acid dehydrogenase kinase (BDK), which phosphorylates and inactivates the complex. frontiersin.orgpnas.org α-Ketoisocaproate itself can inhibit BDK, leading to activation of BCKDC. pnas.org
Pathways Involving Alpha-Ketoisocaproate as an Intermediate to L-Leucic Acid
Alpha-ketoisocaproate (α-KIC) serves as a crucial intermediate in the metabolic pathway leading to L-Leucic acid. ontosight.aiwikipedia.orgrupahealth.comfishersci.fi Following the transamination of L-leucine to α-KIC, this keto acid can undergo reduction to form L-Leucic acid. microbialtec.comnih.gov This reaction is distinct from the oxidative decarboxylation catalyzed by BCKDC. wikipedia.orgrupahealth.com The enzyme responsible for this conversion is hydroxyisocaproate dehydrogenase. microbialtec.comnih.gov This reductive pathway represents an alternative fate for α-KIC, diverting it from the main catabolic route.
Microbial Biosynthesis of L-Leucic Acid
L-Leucic acid is also produced by various microorganisms, particularly lactic acid bacteria, through specific enzymatic pathways. rupahealth.comfishersci.filipidmaps.orgwikipedia.orgnih.govhmdb.caresearchgate.net
Lactic Acid Bacteria as Producers of L-Leucic Acid
Lactic acid bacteria (LAB) are known to produce a variety of metabolites, including L-Leucic acid. researchgate.net Species within the Lactobacillus and Leuconostoc genera have been identified as producers of L-Leucic acid. microbialtec.comnih.govresearchgate.net The production of L-Leucic acid by these bacteria can occur during fermentation processes. researchgate.net Research has shown a correlation between the presence of certain lactic acid bacteria and the L-Leucic acid content in fermented foods. researchgate.net
Enzymatic Mechanisms in Microbial L-Leucic Acid Production (e.g., Hydroxyisocaproate Dehydrogenases)
Microbial biosynthesis of L-Leucic acid from L-leucine involves enzymatic steps analogous to those in mammalian metabolism. L-leucine is first converted to α-ketoisocaproate. nih.gov Subsequently, hydroxyisocaproate dehydrogenase (HicDH) enzymes catalyze the reduction of α-ketoisocaproate to L-Leucic acid. microbialtec.comnih.gov Studies have characterized hydroxyisocaproate dehydrogenases from lactic acid bacteria, highlighting their role in this conversion. nih.govnih.gov This enzymatic reduction is often NADH-dependent. nih.govnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-hydroxy-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRFTAZAXQPQHI-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884643 | |
| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
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Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
13748-90-8 | |
| Record name | L-Leucic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13748-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Leucic acid, L- | |
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| Record name | L-Leucic acid | |
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| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Pentanoic acid, 2-hydroxy-4-methyl-, (2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80884643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-2-hydroxy-4-methylvaleric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.921 | |
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| Record name | LEUCIC ACID, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B33FPI2OZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
78 - 80 °C | |
| Record name | Hydroxyisocaproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000746 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of L Leucic Acid
Microbial Biosynthesis of L-Leucic Acid
Environmental Factors Influencing Microbial L-Leucic Acid Biosynthesis
L-Leucic acid is produced by several microorganisms, including bacteria and protozoans. wikipedia.org While the specific environmental factors directly influencing microbial L-Leucic acid biosynthesis are not extensively detailed in the provided search results, it is known that L-Leucic acid can be formed from L-leucine via an α-ketoisocaproic acid intermediate by hydroxyisocaproic acid dehydrogenase in L. lactis. caymanchem.com This suggests that factors affecting the availability of L-leucine and the activity of this enzyme would likely influence L-Leucic acid production in this bacterium.
L-Leucic Acid Metabolism in Eukaryotic Systems
L-Leucic acid is metabolized in eukaryotic systems, including mammals and plants. nih.govwikidata.orgwikipedia.orgfishersci.benih.govnih.govnih.gov
Mammalian Metabolic Fates of L-Leucic Acid
In mammals, L-Leucic acid is a metabolite of L-leucine catabolism. caymanchem.com Studies in rats have investigated the effects of chronic α-hydroxyisocaproic acid treatment on muscle recovery after immobilization-induced atrophy, indicating its involvement in mammalian metabolic processes related to muscle protein synthesis. sigmaaldrich.comwikipedia.orgcaymanchem.com L-Leucic acid has also been identified in human metabolites. nih.gov
L-Leucic Acid in Plant Metabolic Processes
L-Leucic acid is present in plants and participates in various metabolic processes. nih.govfishersci.benih.govnih.govnih.gov It is a branched-chain amino acid-related 2-hydroxy carboxylic acid found in Arabidopsis thaliana and other plant species. nih.gov L-Leucic acid levels in plants can vary depending on growth stage and tissue type (e.g., roots vs. leaves). nih.gov
Glycolate (B3277807) Oxidase Activity with L-Leucic Acid in Plants
Glycolate oxidase (GOX) is an enzyme primarily known for its role in photorespiration, where it oxidizes glycolate to glyoxylate. bioone.orgmdpi.com Plant and animal GOX belong to the (L)-2-hydroxyacid-oxidase ((L)-2-HAOX) family. mdpi.comoup.comresearchgate.net While GOX enzymes typically show high specificity for glycolate, some can metabolize other 2-hydroxy acids. mdpi.comoup.com Specifically, the second L-HAOX protein in A. thaliana, lHAOX2, exhibits activity with L-Leucic acid, showing the highest activity with this substrate compared to several other 2-hydroxy acids tested. oup.comresearchgate.netoup.com
Table 1: Substrate Activity of A. thaliana lHAOX2
| Substrate | Relative Activity (µmol min⁻¹ mg⁻¹) |
| L-Leucic acid | 0.51 |
| 2-hydroxyhexanoic acid | Intermediate |
| 2-hydroxyoctanoic acid | Intermediate |
| 2-hydroxydodecanoic acid | Lower |
| Valic acid | Lower |
| Isoleucic acid | Lower |
| Glycolate | Extremely low |
| L-lactate | Extremely low |
Interconversion with Related 2-Hydroxy Acids in Plant Defense Signaling
L-Leucic acid and other branched-chain amino acid-related 2-hydroxy carboxylic acids, such as isoleucic acid (ILA) and valic acid (VA), are present in plants and have been investigated for their roles in plant defense. nih.govnih.gov While ILA has been shown to enhance salicylic (B10762653) acid-mediated pathogen defense and induce superoxide (B77818) formation, L-Leucic acid exhibits distinct effects. nih.gov Studies in A. thaliana indicate that L-Leucic acid does not induce the expression of defense marker genes or superoxide production, unlike ILA. nih.gov However, both L-Leucic acid and ILA have been observed to inhibit root growth. nih.gov
The levels of L-Leucic acid and ILA in A. thaliana are differentially affected during plant growth and in response to infection by Pseudomonas syringae. nih.gov L-Leucic acid abundance remained unaffected by P. syringae infection, whereas ILA levels were reduced. nih.gov The small molecule glucosyltransferase UGT76B1 in A. thaliana is known to glucosylate ILA, and ILA levels are inversely related to UGT76B1 expression. nih.govuni-muenchen.de In contrast, L-Leucic acid levels were not affected by UGT76B1 expression, suggesting distinct metabolic fates and regulatory mechanisms for these related 2-hydroxy acids in plant defense signaling. nih.govuni-muenchen.de
Biological and Physiological Research into L Leucic Acid Function
Cellular and Molecular Mechanisms of Action
Studies have investigated the influence of L-Leucic acid on several key cellular processes, including protein synthesis, lipid metabolism, antioxidant defense, anti-inflammatory signaling, and potential neuroprotection.
Influence on Protein Synthesis Pathways
L-Leucic acid, as a metabolite of leucine (B10760876), has been linked to the regulation of protein synthesis. Leucine is well-established for its role in stimulating protein synthesis, particularly through the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway frontiersin.orgscielo.brscielo.brnih.govnih.gov. This pathway is critical for initiating the translation process scielo.brnih.gov. Oral administration of leucine has been shown to stimulate protein synthesis in skeletal muscle, associated with the hyperphosphorylation of eukaryotic initiation factor (eIF) 4E binding protein 1 (4E-BP1), which increases the availability of eIF4E for binding with eIF4G to form the active eIF4F complex nih.gov. Leucine also enhances the phosphorylation of the 70-kDa ribosomal protein S6 kinase (S6K1) nih.gov. These effects suggest that leucine upregulates protein synthesis by enhancing both the activity and synthesis of proteins involved in mRNA translation nih.gov. The stimulatory effects of leucine on translation initiation are mediated, in part, through mTOR, where both insulin (B600854) and leucine signaling converge nih.gov.
While much of the research focuses on leucine, L-Leucic acid (HICA) has also been reported to increase protein synthesis and muscle mass in rats recovering from induced atrophy wikipedia.orgdcchemicals.com. This suggests that L-Leucic acid may share some of the anabolic properties attributed to its precursor, leucine.
Modulation of Lipid Metabolism and Adipogenesis
L-Leucic acid and its precursor leucine have been implicated in modulating lipid metabolism and adipogenesis. Leucine has been reported to inhibit lipogenesis, promote lipolysis and fatty acid oxidation, and significantly increase leptin secretion in adipocytes via the mTOR signaling pathway, favoring a reduction of adiposity nih.gov. Dietary leucine has been shown to reduce hyperglycemia and high cholesterol induced by a high-fat diet, decrease body fat, and increase insulin sensitivity nih.gov. Leucine may influence lipid and energy metabolism by accelerating fatty acid oxidation and cytokine synthesis/secretion, contributing to a reduction in adiposity nih.gov. Activation of AMPK in adipocytes by supplementation with compounds including leucine has been shown to stimulate fatty acid oxidation and augment insulin sensitivity nih.gov. Leucine may increase adiponectin levels, indirectly stimulating AMPK, which can lead to the inhibition of mTOR signaling in adipose tissues, potentially inhibiting fatty acid synthesis or promoting lipolysis and resulting in reduced fat mass nih.gov.
Specific research on L-Leucic acid (HICA) indicates that (R)-leucic acid, an enantiomer, promotes fatty acid absorption and deposition by targeting CD36, a key lipid transporter researchgate.net. This mechanism might involve a direct interaction with CD36 researchgate.net. Studies in finishing pigs demonstrated that leucine supplementation decreased serum and hepatic lipid accumulation and downregulated the level of various lipid species in the liver, potentially by promoting cAMP/PKA/HSL signaling pathways rsc.org. Leucine also altered fatty acid composition in adipose tissues, increasing monounsaturated and polyunsaturated fatty acids while decreasing saturated fatty acids rsc.org. Leucine has also been shown to regulate lipid metabolism in adipose tissue through the adipokine-mTOR-SIRT1 signaling pathway and the bile acid–microbe axis in finishing pigs nih.gov.
These findings suggest a role for both leucine and its metabolite L-Leucic acid in influencing lipid metabolism through various mechanisms and signaling pathways.
Antioxidant Defense Mechanisms Mediated by L-Leucic Acid
The involvement of L-Leucic acid in antioxidant defense mechanisms is less extensively documented compared to its roles in protein and lipid metabolism. However, some research provides insights into its potential connections to oxidative stress. Hydroxyisocaproic acid has been found to be elevated in cases of maple syrup urine disease and has been shown to accelerate lipid peroxidation in this context, suggesting a link to increased oxidative stress hmdb.ca.
In contrast, a study comparing isoleucic acid with leucic acid found that while isoleucic acid induced superoxide (B77818) formation, leucic acid did not induce superoxide production in the tested system (plant defense marker genes) nih.gov. This indicates that the effects on reactive oxygen species production may differ between structural isomers.
General antioxidant defense mechanisms involve enzymatic systems like superoxide dismutase, catalase, and glutathione (B108866) peroxidase, as well as non-enzymatic antioxidants such as glutathione and ascorbate, which work to neutralize reactive oxygen species and mitigate oxidative stress wordpress.comoatext.comresearchgate.net. While L-Leucic acid's direct role in these broader enzymatic or non-enzymatic systems is not clearly defined in the provided search results, its association with accelerated lipid peroxidation in a disease state suggests it can be involved in conditions of oxidative imbalance hmdb.ca.
Anti-inflammatory Signaling Pathways Affected by L-Leucic Acid
Research indicates that L-Leucic acid and its precursor leucine possess anti-inflammatory properties by influencing various signaling pathways. Leucine has been shown to alleviate inflammation by inhibiting the production of pro-inflammatory factors such as IL-6, IFN-γ, and TNF-α, and promoting the expression of M2 macrophage markers elifesciences.org. Leucine can regulate immune cell activation through the mTORC1 signaling pathway in macrophages elifesciences.org. It has been found to inhibit the expression of inflammatory factors in LPS-stimulated RAW 264.7 cells elifesciences.org. Leucine also regulates macrophage polarization via the mTORC1/LXRα signaling pathway, which is critical for immune homeostasis elifesciences.org.
In Caco-2 cells exposed to LPS, leucine and isoleucine exerted anti-inflammatory effects by modulating JNK and NF-kB phosphorylation and IL-8 production researchgate.net. These amino acids attenuated the synthesis of IL-8 and JNK and NF-kB phosphorylation induced by LPS researchgate.net. AMPK activation, which can be influenced by leucine, has been shown to suppress various pro-inflammatory signaling cascades, including the JNK and NF-kB pathways researchgate.net. Conversely, the mTOR pathway, activated by leucine, plays a role in the inflammatory process researchgate.net.
HICA itself has been reported to show anti-inflammatory activities wikipedia.org. While the specific mechanisms for L-Leucic acid are often discussed in the context of leucine, the available information suggests that L-Leucic acid, as a metabolite, may contribute to the anti-inflammatory effects observed with leucine, potentially through the modulation of pathways like JNK, NF-kB, and mTORC1.
Neuroprotective Modalities of L-Leucic Acid
Direct evidence specifically detailing the neuroprotective modalities of L-Leucic acid is limited in the provided search results. However, its relationship to leucine and findings regarding leucine derivatives offer some potential connections. N-acetyl-L-leucine, a derivative of leucine, has demonstrated a disease-modifying, neuroprotective effect in adult and pediatric patients with Niemann-Pick disease type C nih.gov. Treatment with N-acetyl-L-leucine was associated with a significant reduction in disease progression in these patients nih.gov.
While this finding pertains to a modified form of leucine, it suggests that compounds related to leucine metabolism may have neuroprotective potential. Further research would be needed to determine if L-Leucic acid itself exhibits similar neuroprotective properties and to elucidate any underlying mechanisms.
L-Leucic Acid in Specific Biological Systems
L-Leucic acid has been identified and studied in a variety of biological systems, highlighting its presence and potential roles across different organisms and physiological contexts.
In plants, L-Leucic acid has been reported in Brassica napus nih.gov. Studies comparing its effects to isoleucic acid in Brassica napus have shown distinct responses, particularly concerning defense marker genes and superoxide production nih.gov.
L-Leucic acid is also found in microorganisms. It is produced by certain microorganisms, including lactic acid bacteria and Clostridium species hmdb.caplos.org. It has also been reported as a metabolite of Aeromonas veronii nih.gov and fungal species hmdb.ca. The production of L-Leucic acid by Lactobacillus johnsonii has been shown to promote fatty acid absorption and deposition in IPEC-J2 cells by targeting CD36 researchgate.net.
In humans, L-Leucic acid is a physiological agent present in the body at low concentrations plos.org. It is a metabolite of the branched-chain amino acid leucine nih.govnih.govwikipedia.orgselleckchem.comdcchemicals.com. L-Leucic acid has been detected in human biofluids and excreta, including urine, feces, and saliva hmdb.ca. Within cells, it has been found in extracellular spaces, membranes, cytoplasm, and adiposomes . Elevated levels of 2-hydroxyisocaproic acid have been observed in the urine of patients with dihydrolipoyl dehydrogenase deficiency and in individuals with maple syrup urine disease hmdb.ca.
L-Leucic acid has also been explored for its potential diagnostic value. It has been identified as a potential noninvasive diagnostic metabolite in studies related to pregnancy loss frontiersin.orgfrontiersin.org.
Role in Muscle Metabolism and Recovery Research
Research has explored the potential involvement of L-Leucic acid in muscle metabolism and recovery processes. Studies suggest that L-Leucic acid may function as an anti-catabolic substance tandfonline.comhmdb.ca.
Investigations in rats subjected to immobilization-induced muscle atrophy demonstrated that chronic treatment with alpha-hydroxyisocaproic acid improved muscle recovery hmdb.caphysiology.orgresearchgate.net. This improvement was associated with the maintenance of muscle protein synthesis rates physiology.orgresearchgate.net. While neither alpha-hydroxyisocaproic acid nor leucine prevented the initial muscle atrophy caused by casting, the decreased muscle protein synthesis observed with immobilization was not seen in rats treated with alpha-hydroxyisocaproic acid physiology.orgresearchgate.net. After 14 days of recovery, muscle mass returned to control levels specifically in the group fed alpha-hydroxyisocaproic acid, which correlated with a sustained increase in protein synthesis and phosphorylation of key signaling proteins (S6K1 and 4E-BP1) in the previously immobilized muscle physiology.org.
A study involving male soccer players investigated the effects of L-Leucic acid supplementation over a four-week intensive training period. Supplementation with 1.5 g of L-Leucic acid per day led to small but significant increases in body weight and whole lean body mass, while fat mass remained unchanged tandfonline.com. The lean body mass in the lower extremities specifically increased by 400 g in the L-Leucic acid group, compared to a 150 g decrease in the placebo group; this difference was statistically significant tandfonline.com. Furthermore, the L-Leucic acid supplementation was associated with decreased whole-body delayed onset muscle soreness (DOMS) symptoms during the fourth week of the study tandfonline.com.
The following table summarizes key findings from research into L-Leucic acid's role in muscle recovery:
| Study Population | Intervention | Key Findings | Citation |
| Rats (atrophy) | Chronic alpha-hydroxyisocaproic acid treatment | Improved muscle recovery after immobilization-induced atrophy; maintained protein synthesis. | hmdb.caphysiology.orgresearchgate.net |
| Soccer Players | 1.5 g/day L-Leucic acid for 4 weeks | Increased body weight and lean body mass; decreased DOMS symptoms. | tandfonline.comhmdb.ca |
L-Leucic Acid in Microbial Ecology and Host Interactions
L-Leucic acid has been identified as a metabolite produced by various microorganisms, including lactic acid bacteria and fungal species hmdb.cajmb.or.kr. It has been detected in several fermented foods jmb.or.kr.
Research indicates that L-Leucic acid, as an amino acid-derived metabolite from leucine, has demonstrated efficacy against inflammation and bacterial infections jmb.or.kr. Some studies have noted its potential utility as a topical antibiotic hmdb.ca.
Lactic acid bacteria (LAB) are known to regulate host metabolism and can influence gut-derived metabolites mdpi.com. While isoleucic acid (ILA), a related compound, has been noted for its role in regulating the immune system and facilitating interactions between the host and microbiome jmb.or.kr, the specific and extensive roles of L-Leucic acid in these complex host-microbiome interactions require further detailed investigation.
Contribution to Plant Development and Defense Responses
L-Leucic acid is present in plants and has been implicated in regulating plant development and defense mechanisms, particularly accumulating during pathogen infection researchgate.netresearchgate.net.
In Arabidopsis thaliana, L-Leucic acid (LA) and isoleucic acid (ILA), both related to branched-chain amino acids, are found, and their concentrations vary depending on the plant's growth stage and tissue type (e.g., roots versus leaves) researchgate.netfrontiersin.org.
Studies comparing L-Leucic acid and isoleucic acid in plants have highlighted distinct roles. Exogenous application of isoleucic acid can enhance salicylic (B10762653) acid-dependent plant defense responses and inhibit root growth, effects that are different from those observed with L-Leucic acid nih.gov. L-Leucic acid did not induce the expression of defense marker genes or the production of superoxide to the same extent as isoleucic acid, although both compounds were observed to inhibit root growth nih.gov.
L-Leucic acid can also serve as a substrate for peroxisomal short-chain (L)-2-hydroxyacid-oxidase (GOX) in plants, although the enzyme shows lower activity with L-Leucic acid compared to preferred substrates like glycolate (B3277807) and L-lactate bioone.org.
Correlation with Pathogen Infection and Resistance in Plants
L-Leucic acid accumulates in plants during pathogen infection and is known to play a role in plant defense researchgate.netresearchgate.net. However, research on the impact of specific pathogen infections on L-Leucic acid levels has yielded varied results.
In studies involving Arabidopsis thaliana infected with Pseudomonas syringae pv. tomato (Pst), the abundance of L-Leucic acid (LA) was reported as not being significantly affected by the infection, in contrast to isoleucic acid (ILA), which showed decreased levels researchgate.netresearchgate.netresearchgate.netfrontiersin.org. This suggests that while L-Leucic acid is generally linked to pathogen infection responses, its accumulation patterns can differ from related compounds during specific plant-pathogen interactions.
Differential Accumulation Patterns in Plant Tissues
The levels of L-Leucic acid (LA) and isoleucic acid (ILA) in Arabidopsis thaliana exhibit differential accumulation patterns based on plant age and tissue type researchgate.netfrontiersin.org.
Research indicates that in A. thaliana, isoleucic acid levels were higher in younger leaves (2-week-old) and decreased as the plants aged, while L-Leucic acid displayed an inverse accumulation pattern, with levels increasing in older plants researchgate.netfrontiersin.org. When comparing different tissues, roots showed higher levels of both isoleucic acid and L-Leucic acid compared to leaves researchgate.netfrontiersin.org.
The following table illustrates the differential accumulation patterns of L-Leucic acid and Isoleucic acid in Arabidopsis thaliana:
| Compound | 2-week-old Leaves | Older Plants | Roots | Leaves |
| L-Leucic acid | Lower | Higher | Higher | Lower |
| Isoleucic acid | Higher | Lower | Higher | Lower |
These distinct accumulation profiles suggest specific roles and regulatory mechanisms for L-Leucic acid and isoleucic acid within plant tissues and throughout development researchgate.netfrontiersin.org.
Synthetic Methodologies for L Leucic Acid and Its Analogues
Chemical Synthesis Strategies
Chemical synthesis approaches provide alternative routes to L-leucic acid and its analogues, often relying on enantioselective methodologies or utilizing chiral building blocks.
Enantioselective chemical synthesis aims to produce a specific enantiomer of a chiral compound. For L-leucic acid, this involves creating the (S) stereocenter at the alpha-carbon. Various strategies in asymmetric catalysis and synthesis can be applied. chemscene.comsigmaaldrich.comresearchgate.net
Chiral building blocks are pre-existing enantiopure molecules that are incorporated into the synthesis route to establish the desired stereochemistry in the final product. chemscene.comsigmaaldrich.commagtech.com.cn L-Leucic acid itself can serve as a chiral building block in the synthesis of more complex molecules. chemicalbook.comdtic.milbeilstein-journals.orgumich.edusemanticscholar.orgmdpi.com
While specific detailed chemical synthesis routes solely focused on the enantioselective synthesis of L-leucic acid were not extensively detailed in the search results, the principles of asymmetric synthesis and the use of chiral building blocks are well-established in organic chemistry. chemscene.comsigmaaldrich.comresearchgate.netmagtech.com.cn For instance, the synthesis of complex natural products and analogues often utilizes readily available chiral precursors to control the stereochemistry. researchgate.netmagtech.com.cn L-Malic acid, another L-α-hydroxy diacid, is a known versatile chiral building block used in enantioselective synthesis. magtech.com.cn
Chemical synthesis strategies for L-leucic acid would likely involve introducing the hydroxyl group and the branched chain with control over the stereochemistry at the alpha-carbon. This could potentially involve asymmetric reduction of a keto-ester or a chiral auxiliary-mediated reaction.
The synthesis of L-leucic acid derivatives and analogues is often undertaken to explore compounds with modified properties or for incorporation into larger molecular structures. L-Leucic acid has been used as a building block in the synthesis of various compounds, including depsipeptides and other complex molecules. chemicalbook.comdtic.milbeilstein-journals.orgumich.edusemanticscholar.orgmdpi.comresearchgate.net
For example, L-leucic acid is a component of cryptophycins, a class of depsipeptides. chemicalbook.comdtic.milumich.edunih.gov The synthesis of cryptophycin (B1240208) analogues has involved coupling L-leucic acid (often protected) with other amino acid or peptide fragments using standard peptide coupling reagents like EDCI and HOBt or DCC and HOBt. researchgate.netdtic.milsemanticscholar.orgmdpi.com These coupling reactions are crucial for forming the ester or amide bonds that link L-leucic acid to other building blocks in the larger molecular structure. researchgate.netdtic.milsemanticscholar.orgmdpi.com
The synthesis of derivatives might also involve modifications to the hydroxyl group or the carboxylic acid function of L-leucic acid, or alterations to the branched alkyl chain to create analogues. beilstein-journals.orgsemanticscholar.orgmdpi.com These synthetic efforts contribute to the development of new compounds with potential biological activities or improved properties. beilstein-journals.orgsemanticscholar.orgmdpi.com
An example of L-leucic acid being used in the synthesis of a derivative/analogue involves its coupling with N-Fmoc-β-alanine to form a segment used in the total synthesis of arenastatin A and its analogues. semanticscholar.orgmdpi.com This reaction typically involves activating the carboxylic acid of N-Fmoc-β-alanine (e.g., with thionyl chloride) and then reacting it with L-leucic acid in the presence of a base like DMAP. semanticscholar.orgmdpi.com
Detailed reaction conditions for the coupling of N-Fmoc-β-alanine and L-leucic acid are provided below:
| Reactants | Amount | Solvent | Temperature | Time | Reagents | Citation |
| N-Fmoc-β-alanine | 0.24 g (0.76 mmol) | CHCl (0.7 mL) | rt | 30 min | SOCl (54.3 μL, 0.76 mmol) | semanticscholar.orgmdpi.com |
| rt | 15 min | DMAP (92 mg, 0.76 mmol) | semanticscholar.orgmdpi.com | |||
| L-Leucic acid | 50 mg (0.38 mmol) | CHCl (1.8 mL) | 0 °C | 2 h | DMAP (92 mg, 0.76 mmol) | semanticscholar.orgmdpi.com |
This example highlights how L-leucic acid is incorporated as a key segment in the construction of more complex molecules through targeted chemical transformations.
Synthesis of L-Leucic Acid Derivatives and Analogues
Depsipeptide Synthesis Incorporating L-Leucic Acid
Depsipeptides are a class of peptides that contain one or more ester linkages in addition to amide bonds. The incorporation of alpha-hydroxy acids like L-leucic acid into peptide chains leads to the formation of depsipeptides. While the provided search results primarily discuss the synthesis of depsipeptides from L-amino acids and lactones, particularly focusing on L-leucine, the principles are relevant to understanding how L-leucic acid could be incorporated or how its amino acid precursor, L-leucine, is used in related polymer synthesis.
Research has demonstrated the synthesis of depsipeptides using L-amino acids, such as L-leucine, as initiators in reactions with lactones like ε-caprolactone (CL) and p-dioxanone (PDO). For instance, ε-caprolactone-depsipeptides (CL-Leu) and p-dioxanone-depsipeptides (PDO-Leu) have been prepared through the reaction of CL and PDO with L-leucine, respectively. researchgate.net This process involves the ring-opening of the lactone initiated by the L-amino acid sodium salt, leading to the formation of both ester and amide bonds within the resulting structure. researchgate.net
Furthermore, poly(ε-caprolactone) oligomers containing depsipeptide units (PCL-Leu) have been synthesized by controlling the feed ratio of the L-amino acid sodium and CL. researchgate.net These resulting products possess both hydroxyl and carboxyl groups, enabling them to function as bifunctional monomers for subsequent polymerization to yield high molecular weight polymers. researchgate.net The introduction of depsipeptide units into polymer backbones is explored for its potential to influence biodegradability, as the ester bonds can be targeted for enzymatic cleavage. researchgate.net
Poly(diacylhydrazine) Synthesis from L-Leucine Precursors
Poly(diacylhydrazine) is a class of polymers synthesized through the polymerization of diacylhydrazine monomers. Research has explored the synthesis of novel oxidatively degradable poly(diacylhydrazine) utilizing L-leucine as a precursor. mdpi.comresearchgate.net The synthetic route typically involves the modification of L-leucine to create a suitable diacylhydrazine monomer.
One reported method for the synthesis of L-leucine-based poly(diacylhydrazine) involves the acylation of L-leucine methyl ester with terephthaloyl chloride. mdpi.comresearchgate.net This step is followed by hydrazination, which yields a bishydrazide monomer. mdpi.comresearchgate.net The subsequent oxidative coupling polymerization of this bishydrazide monomer results in the formation of the poly(diacylhydrazine). mdpi.comresearchgate.net
The structure of the synthesized poly(diacylhydrazine) can be confirmed using techniques such as 1H NMR analysis. mdpi.comresearchgate.net Molecular weight distribution can be assessed by Gel Permeation Chromatography (GPC), which has shown polymodal molecular weight distributions and large polydispersity indices in reported syntheses. mdpi.comresearchgate.net Thermogravimetric analysis (TGA) can be used to determine the thermal stability, with a 10% weight loss temperature noted at 286 °C in air for a leucine-based poly(diacylhydrazine). mdpi.comresearchgate.net A key characteristic of these polymers is their rapid oxidative degradation upon treatment with sodium hypochlorite (B82951) solution, leading to the formation of monomeric carboxylic acid and nitrogen gas. mdpi.comresearchgate.net This on-demand degradability, combined with high thermal and chemical stability during usage, highlights the potential of L-leucine-based poly(diacylhydrazine) as novel materials. mdpi.comresearchgate.net
Synthesis of Heterocyclic Compounds Utilizing L-Leucic Acid as a Precursor
L-Leucic acid, as an alpha-hydroxy acid, possesses functional groups that can potentially be utilized in the synthesis of various organic compounds, including heterocyclic structures. While detailed synthetic routes specifically employing L-leucic acid as a direct precursor for a wide range of heterocyclic compounds are not extensively detailed in the provided search results, there is an indication of its potential role.
One brief mention links leucic acid (HMPA) to the isolation and synthesis of toxic ribosomal heterocyclic compounds. escholarship.org This suggests that L-leucic acid or its derivatives might be involved in pathways leading to complex heterocyclic molecules, potentially within biological or biomimetic synthetic contexts. The synthesis of heterocyclic compounds is a broad area of organic chemistry, often involving reactions that form cyclic structures containing heteroatoms like nitrogen, oxygen, or sulfur. While the specific mechanisms by which L-leucic acid participates in such syntheses are not elaborated in the provided snippets, its structure, featuring both a hydroxyl and a carboxylic acid group, could allow it to act as a building block or a chiral auxiliary in cyclization reactions or condensation reactions with other functionalized molecules.
Further research would be required to fully elucidate the scope and methodologies for utilizing L-leucic acid as a precursor in the synthesis of diverse heterocyclic compound libraries.
Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| L-Leucic acid | 83697 |
| L-Leucine | 6106 |
Data Tables
Based on the search results, a data table summarizing the thermal stability of the synthesized poly(diacylhydrazine) is presented below.
| Polymer Type | 10% Weight Loss Temperature (°C, in air) |
| L-Leucine-based Poly(diacylhydrazine) | 286 |
Note: This table is based on data from the synthesis and oxidative degradation of L-leucine-based poly(diacylhydrazine).
Advanced Analytical Techniques for L Leucic Acid Quantification and Characterization
Chromatographic-Mass Spectrometric Methods
Chromatographic techniques coupled with mass spectrometry are widely used for the separation, identification, and quantification of L-Leucic acid due to their high sensitivity and specificity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for L-Leucic Acid Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS), particularly LC-tandem Mass Spectrometry (LC-MS/MS), is a powerful tool for the profiling and quantification of L-Leucic acid in various samples. This technique allows for the separation of L-Leucic acid from other components in a complex mixture before detection and fragmentation in the mass spectrometer. LC-MS/MS can discriminate between molecules with very similar retention times, such as leucine (B10760876) and isoleucine, based on their distinct fragmentation patterns. anaquant.com
Studies have utilized LC-MS for the analysis of L-Leucic acid (sometimes referred to as (S)-leucic acid or α-hydroxyisocaproic acid) in biological samples. For instance, untargeted metabolomics analysis of plasma samples using LC-MS has identified (S)-leucic acid as a key metabolite with diagnostic potential in certain conditions. frontiersin.org LC-MS/MS methods have also been developed and validated for the direct, quantitative, and confirmatory analysis of L-Leucic acid and related metabolites in human breast milk. researchgate.netacs.org These methods often employ targeted LC-MS/MS using Selected Reaction Monitoring (SRM) on triple quadrupole mass spectrometers, where specific precursor ion/fragment ion pairs (SRM transitions) are monitored for enhanced specificity and sensitivity. anaquant.com Experimental LC-MS/MS spectra for L-Leucic acid, including details on ionization mode (negative) and fragmentation patterns, are available. contaminantdb.canih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a valuable technique for the analysis of volatile and semi-volatile compounds. For the enantiomeric analysis of chiral compounds like L-Leucic acid, GC-MS coupled with chiral stationary phases is particularly useful. This method allows for the separation of enantiomers, providing information on their relative abundance or enantiomeric excess. cat-online.comlibretexts.org
Prior to GC-MS analysis, L-Leucic acid typically requires derivatization to increase its volatility. Common derivatization steps include esterification followed by acylation using achiral reagents. cat-online.comsci-hub.se One study specifically mentions the trifluoroacetylation of esterified L-Leucic acid before GC analysis. sci-hub.se GC-MS analyses have been performed on L-Leucic acid after such derivatization steps. sci-hub.seqmul.ac.ukdatapdf.com Chiral capillary gas chromatography on a chiral stationary phase can separate various amino acids and their enantiomers, a principle applicable to the enantiomeric analysis of L-Leucic acid. cat-online.com
Stable Isotope Dilution Mass Spectrometry for Precise Quantification
Stable Isotope Dilution Mass Spectrometry (SID-MS) is considered a highly accurate and specific method for quantitative analysis, often coupled with LC-MS or GC-MS. researchgate.netfrontiersin.orgnih.gov This technique involves adding a known amount of a stable isotope-labeled analogue of the analyte (L-Leucic acid in this case) to the sample matrix. The labeled internal standard has nearly identical physical and chemical properties to the endogenous analyte but can be distinguished by mass spectrometry due to the isotopic difference. sci-hub.sefrontiersin.orgnih.gov
By measuring the ratio of the endogenous analyte to the labeled internal standard, the concentration of the analyte in the original sample can be precisely determined, compensating for potential variations during sample preparation and analysis. frontiersin.orgnih.gov SID-MS is widely used for the validated analysis of biomarkers. nih.gov A method based on stable isotope dilution liquid chromatography-mass spectrometry has been developed and validated for the quantitative analysis of L-Leucic acid (α-hydroxyisocaproic acid) in human breast milk, demonstrating good accuracy and precision. researchgate.netacs.org Certified reference materials of stable isotope labeled analogues of amino acids are available and can be used as internal standards for isotope dilution mass spectrometry. sigmaaldrich.com
Spectroscopic and Other Analytical Modalities
Beyond mass spectrometry-based techniques, spectroscopic methods and electrochemical sensors also play a role in the characterization and detection of L-Leucic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy in L-Leucic Acid Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and characterization of organic compounds, including L-Leucic acid. Both 1H NMR and 13C NMR spectroscopy provide detailed information about the chemical environment of atoms within the molecule. nih.govchemicalbook.comchemicalbook.com
NMR spectroscopy can be used for the analysis of amino acids and related metabolites. researchgate.net Spectral information for L-Leucic acid, including 1H NMR and 13C NMR shifts and intensities, is publicly available in databases. nih.govchemicalbook.comchemicalbook.com Two-dimensional NMR techniques such as 1H-13C HSQC (Heteronuclear Single Quantum Coherence) also provide valuable correlation information between directly bonded carbon and hydrogen atoms, aiding in complete spectral assignment and structural confirmation. nih.gov
Electrochemical Sensor Development for L-Leucic Acid Detection
Electrochemical sensors offer a potentially rapid, cost-effective, and portable approach for the detection of various analytes. While research specifically on electrochemical sensors developed for L-Leucic acid is not prominently documented in the provided search results, the principles and advancements in electrochemical sensing for similar compounds, such as alpha-hydroxy acids (like lactic acid) and amino acids (like leucine and cysteine), suggest potential avenues for L-Leucic acid detection. mdpi.commdpi.comnih.govnih.govresearchgate.net
Chiral Separation Techniques for Enantiomeric Purity Assessment
The enantiomeric purity of L-leucic acid can be assessed using advanced analytical techniques, primarily chromatographic methods employing chiral stationary phases or chiral derivatization agents. These techniques allow for the separation of L-leucic acid from its D-enantiomer based on differential interactions with a chiral environment.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for chiral separations. Chiral stationary phases (CSPs) are central to this approach, providing a chiral environment within the column that allows for the differential retention and separation of enantiomers nih.govhplcmart.comphenomenex.com. Various types of CSPs are available, including those based on chiral ligand exchange, cyclodextrins, or brush-type selectors hplcmart.comscielo.brfrontiersin.org. For alpha-hydroxy acids like leucic acid, chiral ligand exchange chromatography has been demonstrated as an effective method for enantioseparation scielo.br. This method typically involves a mobile phase containing a chiral ligand and a metal ion, which form temporary diastereomeric complexes with the enantiomers, leading to their separation on a reversed-phase column scielo.br. Studies have shown successful resolution of amino acid enantiomers, including leucine (which is structurally related to leucic acid), using chiral ligand exchange with ligands such as L-proline or N,N-dimethyl-L-phenylalanine in combination with copper(II) acetate (B1210297) scielo.br.
Another common approach involves the use of chiral columns packed with stationary phases specifically designed for the separation of chiral compounds nih.govhplcmart.comscas.co.jp. For instance, columns like the Astec CHIROBIOTIC® R have been highlighted as suitable for the enantio-resolution of hydrophilic acids, including alpha-hydroxy acids . These phases often utilize macrocyclic antibiotics immobilized on a support material, providing a complex chiral recognition mechanism involving ionic interactions and hydrogen bonding . The SUMICHIRAL database also lists specific chiral columns, such as the OA-6100, as being applicable for the analysis of leucic acid, indicating the availability of dedicated CSPs for this compound scas.co.jp.
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for chiral analysis, often employed when the analytes are volatile or can be readily derivatized to become volatile. For chiral GC-MS analysis of compounds like leucic acid, derivatization is typically required to convert the enantiomers into diastereomers that can be separated on a conventional or chiral GC column cat-online.comcat-online.comsci-hub.se. Common derivatization strategies involve esterification of the carboxylic acid group and acylation of the hydroxyl group using achiral reagents to form volatile derivatives cat-online.comsci-hub.se. Subsequent separation is then achieved on a capillary column coated with a chiral stationary phase, such as modified cyclodextrins (e.g., β-DEX) or chiral polysiloxanes sci-hub.se. GC-MS allows for sensitive detection and identification of the separated enantiomers based on their mass fragmentation patterns qmul.ac.ukresearchgate.net. While direct examples for leucic acid specifically using chiral GC-MS with detailed chromatographic parameters were not extensively found in the immediate search results, the principles applied to other alpha-hydroxy acids and amino acids are directly transferable cat-online.comcat-online.comsci-hub.se.
The determination of enantiomeric purity, often expressed as enantiomeric excess (ee), relies on the accurate integration of the peaks corresponding to each enantiomer after chromatographic separation cat-online.comsigmaaldrich.com. The ee is calculated based on the relative peak areas or heights of the L and D enantiomers. For highly accurate determinations, especially in complex matrices or when dealing with low amounts of the minor enantiomer, techniques like LC-MS/MS or GC-MS with appropriate internal standards and calibration curves are employed nih.govcat-online.com.
Research findings indicate that the choice of chiral stationary phase, mobile phase composition (in HPLC), or derivatization strategy (in GC) significantly impacts the separation efficiency and resolution of leucic acid enantiomers scielo.brfrontiersin.org. Molecular simulation studies, for instance, have explored the interactions between amino acid enantiomers (including leucine) and chiral selectors like β-cyclodextrin, providing insights into the chiral recognition mechanisms at a molecular level frontiersin.org. These studies highlight the importance of factors such as inclusion complex formation, hydrogen bonding, and van der Waals interactions in achieving enantioseparation frontiersin.org.
Biotechnological and Applied Research Directions for L Leucic Acid
Fermentation Processes for L-Leucic Acid Production
Microbial fermentation offers a promising route for the sustainable production of L-Leucic acid. This approach leverages the metabolic capabilities of microorganisms to convert renewable resources into the desired product.
Optimization of Microbial Strains for Enhanced Yields
Enhancing the efficiency of L-Leucic acid production through fermentation heavily relies on optimizing the microbial strains used. This involves strategies such as metabolic engineering and genetic modification to improve the metabolic pathways involved in L-Leucic acid biosynthesis and minimize the production of by-products. Research in this area focuses on identifying and engineering strains with increased tolerance to fermentation conditions and higher L-Leucic acid productivity. While specific data on L-Leucic acid strain optimization is less prevalent in the provided results compared to lactic acid bacteria optimization nih.govnih.gov, the principles of optimizing microbial strains for enhanced yields of organic acids through modifying metabolic pathways and improving tolerance to fermentation conditions are broadly applicable. Studies on optimizing fermentation for other compounds, like N-methylsansalvamide production by Fusarium sp. R1, demonstrate the importance of factors such as carbon and nitrogen sources and initial pH in increasing yield mdpi.com.
Bioprocess Engineering for Scalable L-Leucic Acid Production
Scaling up L-Leucic acid fermentation from laboratory to industrial levels requires sophisticated bioprocess engineering. This includes optimizing fermentation parameters such as temperature, pH, aeration, and nutrient feeding strategies to maximize productivity and yield in larger bioreactors. uc.edufrontiersin.org Efficient downstream processing techniques for the recovery and purification of L-Leucic acid from fermentation broths are also critical for economic viability. uc.edu Research in bioprocess engineering aims to develop robust and cost-effective processes for high-titer L-Leucic acid production. Studies on the bioprocess optimization for lactic and succinic acid production from industrial side streams highlight the importance of selecting suitable microorganisms and optimizing fermentation conditions and media composition for high yields and productivity. frontiersin.orgfrontiersin.org
L-Leucic Acid as a Precursor in Specialty Chemical Synthesis
L-Leucic acid serves as a valuable chiral building block in the synthesis of a variety of specialty chemicals, particularly those requiring specific stereochemistry. cymitquimica.comchemicalbook.com
Role in the Synthesis of Chiral Building Blocks
As a chiral molecule, L-Leucic acid is directly utilized in the synthesis of other chiral compounds. Its defined stereochemistry allows for the creation of complex molecules with desired three-dimensional structures, which is crucial in the pharmaceutical and fine chemical industries. chemscene.comcymitquimica.com It is used as a reagent in the synthesis of cryptophycins, a class of macrocyclic depsipeptides known for their tubulin inhibitory activity. cymitquimica.comchemicalbook.comnih.gov The synthesis of cryptophycin (B1240208) analogs can utilize commercially available leucic acid as a starting material, demonstrating its role as a key building block in complex molecule synthesis. nih.gov
Application in the Production of Bioactive Compounds
Beyond its role in general chiral synthesis, L-Leucic acid is specifically applied in the production of bioactive compounds. These can include pharmaceuticals, agrochemicals, and natural product derivatives. Its incorporation into these molecules can impart specific biological activities or enhance their efficacy. targetmol.com For example, L-Leucic acid is a component of certain bioactive peptides produced by microorganisms, such as cryptophycins isolated from Nostoc species, which have shown antiproliferative and cytotoxic effects. proquest.com Metabolites of lactic acid bacteria, including leucic acid, have also been investigated for their potential inhibitory effects on obesity-related inflammation. researchgate.net
Research on L-Leucic Acid in Food Science and Nutritional Applications
Research is also exploring the potential applications of L-Leucic acid in food science and nutrition. As a metabolite of the essential amino acid leucine (B10760876), it has garnered interest for its potential physiological effects. targetmol.comselleckchem.com
Studies have investigated the presence of leucic acid in fermented dairy products, indicating its natural occurrence in some foods. thegoodscentscompany.com Research into the effects of L-leucine supplementation has explored its role in protein synthesis and metabolism, which indirectly relates to the potential nutritional implications of its metabolite, L-Leucic acid. nih.govnih.gov Furthermore, metabolites produced by lactic acid bacteria during food fermentation, including leucic acid, are being studied for their potential health-promoting properties, such as antioxidant activities and influence on inflammatory responses. researchgate.netmdpi.commdpi.compan.olsztyn.pl The presence of leucic acid in fermented vegetable juices has been correlated with antioxidant properties. researchgate.net
Presence and Formation in Fermented Food Products (e.g., Kimchi, Dairy)
L-Leucic acid has been identified as a metabolite in various fermented foods, including kimchi and dairy products. nih.govmdpi.com Its formation is linked to the metabolic activities of lactic acid bacteria (LAB), which are key microorganisms in these fermentation processes. nih.govamnh.org
In dairy fermentation, L-Leucic acid has also been observed. Studies investigating the metabolic profile of milk fermented with Streptococcus salivarius ssp. thermophilus have identified (R)-Leucic acid among the significantly up-regulated substances during fermentation. mdpi.com Another study on Streptococcus thermophilus JM905 fermented milk also listed (R)-leucic acid as a key metabolite at different fermentation stages. nih.gov The presence of 2-hydroxyisocaproic acid in bovine whole milk and fermented dairy products has been investigated using validated methods like liquid chromatography-mass spectrometry. wikipedia.org
The formation of L-Leucic acid in these food matrices is a result of the metabolic pathways within the fermenting microorganisms, particularly the catabolism of leucine by lactic acid bacteria. wikipedia.orgmdpi.com
Investigation of its Bioactivity in Food Matrices
Research has begun to explore the bioactivity of L-Leucic acid within food matrices, focusing on its potential health effects. Studies on metabolites produced by kimchi LAB, including leucic acid, have investigated their impact on obesity-related inflammation. nih.govnih.gov These studies suggest that L-Leucic acid, alongside other metabolites like phenyllactic acid and indole-3-lactic acid, may inhibit lipid accumulation in vitro. nih.govresearchgate.netjmb.or.kr Specifically, these metabolites were found to reduce lipid accumulation, triglyceride, glycerol, free fatty acid, and adiponectin levels in human adipose-derived mesenchymal stem cells. nih.govnih.gov They also appeared to modulate the expression of signaling proteins involved in adipogenesis and inflammation and suppressed the secretion of pro-inflammatory cytokines. nih.govnih.gov
While the direct bioactivity of L-Leucic acid within the complex food matrix requires further investigation, these findings suggest that its presence in fermented foods like kimchi and dairy could contribute to their reported health benefits. The specific effects may be influenced by the concentration of L-Leucic acid, the food matrix itself, and the synergistic interactions with other compounds present in the fermented product. mdpi.com
Q & A
Q. What experimental methods are recommended for quantifying L-Leucic acid in cellular environments?
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is the gold standard for precise quantification due to its sensitivity and specificity for small metabolites like L-Leucic acid. For cellular studies, ensure sample preparation includes quenching metabolic activity rapidly (e.g., liquid nitrogen) to prevent degradation. Validate assays using internal standards (e.g., deuterated L-Leucic acid) to account for matrix effects .
Q. How does L-Leucic acid modulate the mTORC1 signaling pathway in skeletal muscle?
L-Leucic acid activates mTORC1 via a two-step mechanism: (1) cellular uptake through the L-type amino acid transporter 1 (LAT1), and (2) direct interaction with mTORC1 components, promoting phosphorylation of downstream targets like S6K1. Experimental validation typically involves Western blotting for phospho-S6K1 (Thr389) in muscle cell lines (e.g., C2C12) under leucine-deprived conditions supplemented with L-Leucic acid .
Q. What are the primary metabolic pathways involving L-Leucic acid?
L-Leucic acid is a downstream metabolite of leucine catabolism. Approximately 20% of leucine is converted into α-ketoisocaproate (α-KIC) via branched-chain amino acid transaminase (BCAT), followed by oxidation to L-Leucic acid. Pathway analysis can be performed using isotopic tracing (e.g., ¹³C-leucine) in hepatocytes or muscle cells, with metabolites quantified via GC-MS .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antibacterial efficacy of L-Leucic acid across studies?
Variability in antibacterial activity (e.g., against Aeromonas veronii) often stems from differences in environmental factors (pH, temperature) or bacterial strain-specific membrane composition. Standardize assays using Clinical and Laboratory Standards Institute (CLSI) guidelines, including minimum inhibitory concentration (MIC) tests under controlled pH (e.g., 6.5–7.5) and temperature (37°C). Pair these with membrane depolarization assays (e.g., DiSC₃(5) dye) to correlate efficacy with membrane disruption .
Q. What strategies optimize L-Leucic acid delivery to target LAT1-expressing cancer cells?
LAT1-mediated uptake is pH-dependent and competes with other branched-chain amino acids. To enhance specificity:
- Use LAT1 inhibitors (e.g., BCH) as negative controls in uptake assays.
- Design prodrugs conjugated to L-Leucic acid to exploit LAT1 overexpression in cancers.
- Validate delivery efficiency via fluorescence-tagged analogs (e.g., FITC-Leucic acid) in 3D tumor spheroids .
Q. How do researchers address conflicting data on L-Leucic acid’s role in protein synthesis versus degradation?
Contradictions arise from tissue-specific responses. For example, L-Leucic acid promotes synthesis in muscle but may inhibit proteasomal degradation in placental cells. Use dual-reporter systems (e.g., luciferase-tagged ubiquitin for degradation and puromycin incorporation for synthesis) in parallel experiments. Cross-validate findings with mTORC1 knockout models to isolate pathway-specific effects .
Q. What are emerging techniques to study L-Leucic acid’s subcellular localization and interaction dynamics?
Advanced methods include:
- Proximity ligation assays (PLA): To visualize LAT1-L-Leucic acid interactions in situ.
- Cryo-electron microscopy: For structural insights into mTORC1 activation.
- Single-cell metabolomics: To map heterogeneity in L-Leucic acid uptake across cell populations .
Methodological Considerations
- Data Validation: Always include positive/negative controls (e.g., leucine supplementation vs. deprivation) in mTOR pathway studies.
- Ethical Reporting: For in vivo studies, adhere to ARRIVE guidelines for animal research transparency .
- Reproducibility: Deposit raw metabolomics data in repositories like MetaboLights, ensuring compliance with FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
